

"4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline" molecular weight

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Compound of Interest

Compound Name: 4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline

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An In-Depth Technical Guide to **4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of **4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline**, a pivotal heterocyclic building block in modern medicinal chemistry. We delve into its core physicochemical properties, headlined by its precise molecular weight, and explore the strategic rationale behind its synthesis. The document elucidates its critical role as a versatile intermediate in the development of pharmacologically active agents, particularly in the realm of antimalarial drug discovery. By synthesizing data from authoritative sources with field-proven insights, this guide offers both foundational knowledge and practical application, serving as an essential resource for professionals engaged in synthetic chemistry and drug development.

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a "privileged scaffold" in drug discovery.^{[1][2]} Its rigid structure and ability to engage in various intermolecular interactions (π -stacking, hydrogen bonding) make it a

recurring motif in a multitude of FDA-approved drugs.[2] The introduction of specific substituents onto this core dramatically modulates a compound's biological activity, metabolic stability, and pharmacokinetic profile.

Of particular interest is the incorporation of a trifluoromethyl (-CF₃) group. This moiety is a powerful tool in drug design, often used to enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter electronic properties to modulate binding affinity to biological targets.[3] When combined with a reactive handle, such as a chlorine atom at the 4-position, the resulting molecule becomes an exceptionally valuable and versatile intermediate for chemical synthesis. **4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline** embodies this strategic design, positioning it as a key starting material for creating next-generation therapeutic agents.[4]

Core Physicochemical Properties

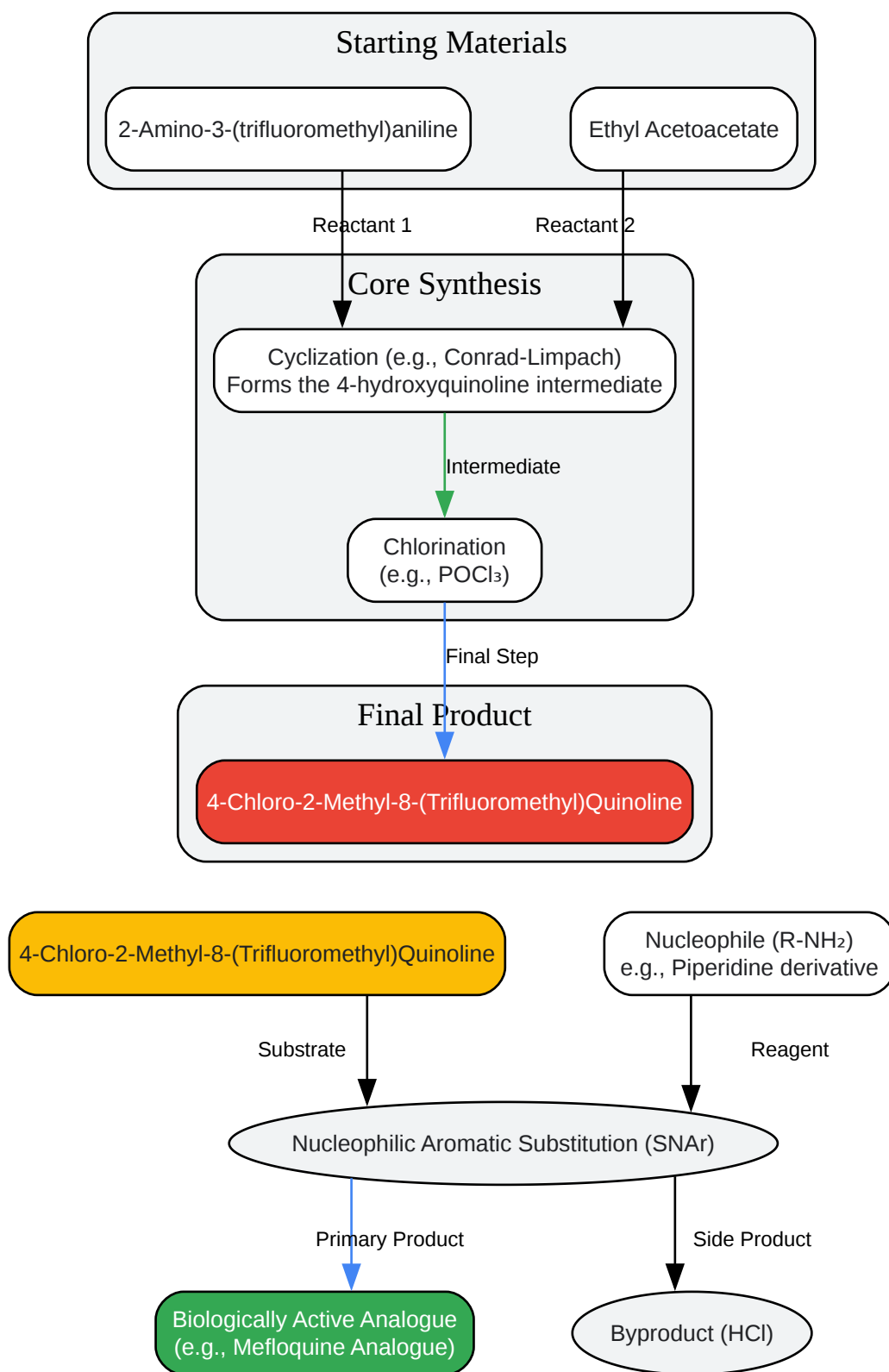
The foundational characteristics of **4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline** are essential for its application in synthetic chemistry. These properties dictate reaction conditions, purification strategies, and analytical characterization. All quantitative data are summarized in Table 1.

Property	Value	Source
Molecular Weight	245.63 g/mol	[5]
Molecular Formula	C ₁₁ H ₇ ClF ₃ N	[5]
CAS Number	140908-89-0	[5]
Appearance	(Typically) Off-white to light yellow solid	Supplier Data
Solubility	Low solubility in water; soluble in organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate.	[6]

Synthesis and Mechanistic Rationale

The synthesis of substituted quinolines like the title compound often leverages classic heterocyclic chemistry reactions, such as the Friedländer annulation. This methodology involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α -methylene group adjacent to a carbonyl.

The strategic choice of starting materials is paramount. For **4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline**, a plausible synthetic pathway, illustrated below, would involve the cyclization of a carefully selected trifluoromethyl-substituted aniline with a β -ketoester, followed by chlorination.



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Caption: Use as a building block in a Nucleophilic Aromatic Substitution (SNAr) reaction.

Representative Experimental Protocol: Synthesis of a 4-Aminoquinoline Derivative

This section describes a self-validating protocol for a nucleophilic aromatic substitution reaction, a common application for the title compound.

Objective: To synthesize N-Benzyl-2-methyl-8-(trifluoromethyl)quinolin-4-amine from **4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline**.

Methodology:

- Reaction Setup:
 - To a dry 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add **4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline** (1.0 g, 4.07 mmol).
 - Add n-butanol (20 mL) as the solvent. The choice of a high-boiling polar aprotic solvent facilitates the reaction, which may be slow at lower temperatures.
 - Add benzylamine (0.52 g, 4.88 mmol, 1.2 equivalents). Using a slight excess of the nucleophile ensures the complete consumption of the starting material.
 - Add N,N-Diisopropylethylamine (DIPEA) (0.79 g, 6.11 mmol, 1.5 equivalents) as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing protonation of the benzylamine and driving the equilibrium towards the product.
- Reaction Execution:
 - Heat the reaction mixture to reflux (approx. 117 °C) and maintain for 12-16 hours.
 - Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.
- Work-up and Purification:

- Cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Dissolve the resulting residue in dichloromethane (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to remove any remaining acid, followed by brine (1 x 30 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Final Purification & Characterization:
 - Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
 - Combine the pure fractions and remove the solvent to yield the final product.
 - Confirm the structure and purity of the N-Benzyl-2-methyl-8-(trifluoromethyl)quinolin-4-amine using ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected mass would validate the successful substitution.

Conclusion and Future Perspectives

4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline is more than a chemical compound; it is a strategic tool for innovation in drug discovery. Its defined physicochemical properties, led by a molecular weight of 245.63 g/mol, combined with its synthetic accessibility and predictable reactivity, make it an invaluable asset. [5] The trifluoromethyl and chloro substituents provide a powerful combination of metabolic stability and synthetic versatility. As researchers continue to combat drug resistance and seek novel therapeutic agents, the demand for well-designed, reactive intermediates like this quinoline derivative will undoubtedly grow, ensuring its continued relevance in the development of future medicines.

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